![molecular formula C8H7N5 B3178397 Di(pyrazin-2-yl)amine CAS No. 533930-18-6](/img/structure/B3178397.png)
Di(pyrazin-2-yl)amine
Overview
Description
Di(pyrazin-2-yl)amine is a heterocyclic organic compound. It is used as a pharmaceutical intermediate . The molecular formula is C8H7N5 and the molecular weight is 173.175 .
Synthesis Analysis
The synthesis of Di(pyrazin-2-yl)amine involves the condensation of 2-aldehyde pyrazine with 2-aminomethyl pyrazine in methanol solution. After stirring at room temperature for 10 hours, sodium borohydride is slowly added to the reaction system. The reaction solution changes from brown to light yellow. After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and then 20mL of distilled water is added. The pH is adjusted to neutral with 32% dilute hydrochloric acid under stirring, and the lower yellow solution is collected with dichloromethane (3×30mL). After drying with anhydrous magnesium sulfate, the solvent is distilled off under reduced pressure to obtain a yellow liquid with a yield of 95% .Molecular Structure Analysis
The molecular structure of Di(pyrazin-2-yl)amine is composed of two pyrazine rings connected by an amine group .Physical And Chemical Properties Analysis
Di(pyrazin-2-yl)amine has a density of 1.348±0.06 g/cm3 (Predicted), a boiling point of 328.5±37.0 °C (Predicted), and a melting point of 215-216 °C . It also has a flash point of 152.5±26.5 °C .Scientific Research Applications
Supramolecular Coordination Polymers
Di(pyrazin-2-yl)amine has been used in the synthesis of supramolecular coordination polymers . Specifically, Ni(II) complexes of N,N’-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda) with different anions were synthesized, and their structures were determined by X-ray diffraction . Hydrogen bonds between the amino groups and anions assembled the mononuclear molecules into different architectures .
Hydrogen Bonding
The molecule plays a crucial role in hydrogen bonding . This is particularly important in biological systems, supramolecular chemistry, molecular recognition, and crystal engineering . The hydrogen bonds between the amino groups and anions assemble the mononuclear molecules into different architectures .
Magnetic Studies
Di(pyrazin-2-yl)amine is used in magnetic studies . The magnetic studies of the Ni(II) complexes revealed values of g = 2.14 and D = 3.11 cm-1 for Ni(H2dpzpda)22 and g = 2.18 and D = 2.19 cm-1 for Ni(H2dpzpda)22, respectively .
Synthesis of Trifluoromethyl-substituted Ligands
Di(pyrazin-2-yl)amine has been used in the synthesis of trifluoromethyl-substituted ligands . N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .
Catalysis
Bis(pyridin-2-yl)amine (dpa) and its derivatives, including di(pyrazin-2-yl)amine, are widely applied in catalysis .
Ion Sensing
Di(pyrazin-2-yl)amine-based ligands demonstrate their utility in ion sensing .
Future Directions
Mechanism of Action
Target of Action
Di(pyrazin-2-yl)amine is an organic compound that consists of a pair of 2-pyridyl groups linked to a secondary amine . It forms a range of coordination complexes
Mode of Action
The compound interacts with its targets through the formation of coordination complexes
Biochemical Pathways
It’s known that its conjugate base, 2,2’-dipyridylamide, forms extended metal atom chains .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
It’s known that the compound is used in the laboratory for organic synthesis processes and in the chemical and pharmaceutical synthesis processes . It has been reported to be used in the preparation of palladium nanoparticles .
properties
IUPAC Name |
N-pyrazin-2-ylpyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJZUZCTOZSMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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